Flufenamic Acid-d4, with the chemical formula and CAS number 1185071-99-1, is classified as a stable isotope-labeled compound. It serves as an internal standard for quantifying Flufenamic Acid in various biological and chemical analyses, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry . As a member of the phenylacetic acid class, it shares structural similarities with other NSAIDs but is distinguished by the incorporation of deuterium atoms.
The synthesis of Flufenamic Acid-d4 involves the introduction of deuterium into the Flufenamic Acid structure. One common method is catalytic hydrogenation, where Flufenamic Acid is reacted with deuterium gas in the presence of a palladium on carbon catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the efficient exchange of hydrogen atoms with deuterium .
Flufenamic Acid-d4 retains the core structure of Flufenamic Acid, characterized by an aromatic ring system with functional groups that include a trifluoromethyl group and an amine. The incorporation of deuterium alters the molecular weight slightly, resulting in a molecular weight of approximately 285.25 g/mol .
Flufenamic Acid-d4 participates in various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Flufenamic Acid-d4 exhibits its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—compounds involved in inflammation and pain signaling .
The primary pathway affected is the prostaglandin synthesis pathway, which plays a significant role in inflammatory responses.
Flufenamic Acid-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for use as an internal standard in quantitative analyses .
Flufenamic Acid-d4 is primarily utilized in scientific research as an internal standard for quantifying Flufenamic Acid levels in biological samples. Its applications include:
Deuterium labeling of flufenamic acid primarily targets the aromatic ring system of the anthranilic acid moiety to preserve pharmacological activity. Two principal strategies dominate:
Table 1: Comparison of Deuterium Incorporation Methods for Flufenamic Acid-d4
| Method | Conditions | Deuteration Efficiency | Isotopic Purity | Key Challenges |
|---|---|---|---|---|
| Direct C-H Activation | Pd/C, D2O, 100°C, 24h | 92–95% | 90–93% | Regioselectivity control |
| Esterification Route | CuI, DMSO, 130°C, anhydrous | 85–90% | 98–99% | Precursor availability, side reactions |
Reaction parameters critically influence yield and isotopic fidelity:
Table 2: Optimized Reaction Conditions for Key Synthesis Steps
| Parameter | Standard Approach | Optimized Approach | Impact on Yield/Purity |
|---|---|---|---|
| Catalyst | Cu powder | CuI/CaCO3 (1:0.5 mol ratio) | Yield ↑ 22%; Cu residues ↓ 40% |
| Solvent | Pentanol | DMSO + 0.1% sodium lauryl sulfate | Reaction time ↓ 30% |
| Temperature | 120°C (constant) | 80°C → 130°C (ramp) | Byproducts ↓ 15% |
| Hydrolysis | HCl/ethanol reflux | KOH (2 equiv)/H2O-EtOH, 100°C | Deuteration retention ↑ 98% |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1